molecular formula C22H29ClN3O9P B611596 Uprifosbuvir CAS No. 1496551-77-9

Uprifosbuvir

Cat. No.: B611596
CAS No.: 1496551-77-9
M. Wt: 545.9 g/mol
InChI Key: SFPFZQKYPOWCSI-KHFYHRBSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Uprifosbuvir is an antiviral drug developed for the treatment of hepatitis C. It is a nucleotide analogue that acts as an NS5B RNA polymerase inhibitor. This compound has shown promising results in clinical trials and is currently under investigation for its efficacy and safety in treating chronic hepatitis C virus infections .

Preparation Methods

The synthesis of uprifosbuvir involves several steps starting from readily available uridine. The process includes:

    Complexation-driven selective acyl migration/oxidation: This step ensures the selective migration and oxidation of acyl groups.

    BSA-mediated cyclization to anhydrouridine: This step involves the cyclization of uridine to form anhydrouridine.

    Hydrochlorination using FeCl3/TMDSO: This step introduces chlorine atoms into the molecule.

    Dynamic stereoselective phosphoramidation using a chiral nucleophilic catalyst: This step ensures the correct stereochemistry of the final product

The new synthetic route improves the yield of this compound by 50-fold over the previous manufacturing process, making it more efficient and scalable for industrial production .

Chemical Reactions Analysis

Uprifosbuvir undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common reagents used in these reactions include FeCl3, TMDSO, and various chiral nucleophilic catalysts. The major products formed from these reactions are intermediates that lead to the final this compound molecule .

Scientific Research Applications

Uprifosbuvir has several scientific research applications, including:

Mechanism of Action

Uprifosbuvir exerts its effects by inhibiting the NS5B RNA polymerase of the hepatitis C virus. This enzyme is crucial for the replication of the viral RNA. By inhibiting this enzyme, this compound prevents the virus from replicating, thereby reducing the viral load in the patient’s body .

Comparison with Similar Compounds

Uprifosbuvir is similar to other nucleotide analogues used for treating hepatitis C, such as sofosbuvir and ledipasvir. this compound has shown improved efficacy and safety profiles in clinical trials. Its unique synthetic route and higher yield make it a more attractive option for large-scale production .

Similar Compounds

  • Sofosbuvir
  • Ledipasvir
  • Ruzasvir
  • Elbasvir

This compound stands out due to its efficient synthesis and promising clinical trial results, making it a valuable addition to the arsenal of antiviral drugs .

Properties

IUPAC Name

propan-2-yl (2R)-2-[[[(2R,3R,4R,5R)-4-chloro-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29ClN3O9P/c1-13(2)33-19(29)14(3)25-36(31,35-15-8-6-5-7-9-15)32-12-16-18(28)22(4,23)20(34-16)26-11-10-17(27)24-21(26)30/h5-11,13-14,16,18,20,28H,12H2,1-4H3,(H,25,31)(H,24,27,30)/t14-,16-,18-,20-,22-,36-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFPFZQKYPOWCSI-KHFYHRBSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)Cl)O)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)OC(C)C)N[P@@](=O)(OC[C@@H]1[C@H]([C@@]([C@@H](O1)N2C=CC(=O)NC2=O)(C)Cl)O)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29ClN3O9P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401028124
Record name Uprifosbuvir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401028124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

545.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1496551-77-9
Record name Uprifosbuvir [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1496551779
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Uprifosbuvir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15206
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Uprifosbuvir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401028124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name UPRIFOSBUVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JW31KPS26S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Uprifosbuvir
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Uprifosbuvir
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Uprifosbuvir
Reactant of Route 4
Reactant of Route 4
Uprifosbuvir
Reactant of Route 5
Reactant of Route 5
Uprifosbuvir
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Uprifosbuvir

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.